![molecular formula C13H18N2O4 B13770694 ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate CAS No. 55898-77-6](/img/structure/B13770694.png)
ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate
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Overview
Description
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate typically involves the reaction of 2-hydroxy-6-morpholin-4-ylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The reaction can be represented as follows:
2-hydroxy-6-morpholin-4-ylphenol+ethyl chloroformate→ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Pharmacological Properties
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate exhibits a range of biological activities that make it a candidate for further research in drug development. Some of the notable pharmacological properties include:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. Its structural similarity to known anticancer agents suggests it may interact with similar biological pathways.
- Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases, suggesting that this compound may also have similar effects.
- Antimicrobial Activity : Some derivatives of carbamate compounds have demonstrated antimicrobial properties, indicating that this compound might also be effective against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the applications and effectiveness of this compound and its derivatives:
Case Study 1: Anticancer Screening
In a study assessing the anticancer activity of various carbamate derivatives, this compound was found to inhibit cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways, which warrants further investigation into its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research into related compounds has shown that morpholine-containing derivatives can protect neuronal cells from oxidative stress. In vitro assays demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures, suggesting a possible application in neurodegenerative disease treatment .
Case Study 3: Antimicrobial Activity
A comparative study on various carbamates highlighted the antimicrobial potential of this compound against Gram-positive bacteria. The compound exhibited significant inhibitory effects at low concentrations, making it a candidate for further development as an antimicrobial agent .
Data Table Overview
Property | Description |
---|---|
Chemical Structure | This compound |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Neuroprotective Effects | Reduces oxidative stress markers in neuronal cultures |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Synthesis Method | Mannich reaction followed by carbamate formation |
Mechanism of Action
The mechanism of action of ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in its binding affinity and specificity. Additionally, the morpholine ring can enhance its solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with known carcinogenic properties.
Phenyl carbamate: Similar structure but lacks the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.
Uniqueness
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer specific chemical and biological properties
Biological Activity
Ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of morpholine derivatives with carbamate precursors. The reaction conditions often include the use of solvents such as ethanol or acetonitrile under reflux conditions to facilitate the formation of the desired product. The purity and identity of the synthesized compound can be confirmed using techniques like NMR and mass spectrometry.
2.1 Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown growth inhibitory effects against various cancer cell lines:
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound A | HCT15 | 2.37 |
Compound B | MCF7 | 2.68 |
Compound C | PC3 | 5.86 |
These findings suggest that the morpholine ring may enhance the compound's interaction with biological targets involved in cancer proliferation .
2.2 Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 0.62 |
Pseudomonas aeruginosa | 0.69 |
These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and phospholipase A2, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cells from dividing .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism by which these compounds exert their cytotoxic effects on tumor cells .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of morpholine derivatives, this compound was tested against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant bactericidal activity, supporting its potential as an alternative treatment option for resistant infections.
Properties
CAS No. |
55898-77-6 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl N-(2-hydroxy-6-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-13(17)14-12-10(4-3-5-11(12)16)15-6-8-18-9-7-15/h3-5,16H,2,6-9H2,1H3,(H,14,17) |
InChI Key |
WPXACQQDSCVRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1O)N2CCOCC2 |
Origin of Product |
United States |
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